Cas no 133294-37-8 (1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethenyl]-)
![1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethenyl]- structure](https://it.kuujia.com/scimg/cas/133294-37-8x500.png)
133294-37-8 structure
Nome del prodotto:1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethenyl]-
1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethenyl]-
- 5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
- CHEMBL2019155
- KBioGR_000454
- NS00096464
- LUKBXSAWLPMMSZ-UHFFFAOYSA-N
- KBioSS_000454
- SMP1_000257
- FT-0654236
- 5-[2-(4-hydroxyphenyl)vinyl]benzene-1,3-diol
- Bio2_000877
- NS00010180
- Spectrum_001148
- KBioGR_002457
- NCI60_002840
- Oprea1_727238
- HMS3654D04
- (resveratrol)
- Spectrum2_001497
- HMS3426I09
- HMS3871F03
- SpecPlus_000391
- Prestwick1_000508
- Bio2_000397
- HMS3267J06
- 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
- 375823-41-9
- SY014849
- SPBio_001513
- Spectrum4_001896
- KBio1_001431
- KBio2_003022
- (Cis-Trans)-Resveratrol
- Spectrum3_001821
- DivK1c_006487
- Q60998680
- NCGC00017352-23
- KBio3_000848
- FT-0603427
- KBioSS_001628
- KBio3_002965
- KBio2_000454
- MolMap_000045
- KBio3_000847
- AKOS025244084
- HMS3394I09
- SB17273
- KBio2_004196
- KBio2_006764
- Prestwick0_000508
- DTXSID10859420
- KBio2_001628
- KBio2_005590
- SPBio_002356
- trans-3,4',5-Trihydroxystilbene
- RESVERATROL
- ConMedNP.2937
- 3,4',5-stilbenetriol
- 501-36-0
- trans-resveratrol
- 5-[(E)-2-(4-hydroxyphenyl)vinyl]benzene-1,3-diol
- 3,5,4'-Trihydroxystilbene
- (E)-resveratrol
- 3,4',5-trihydroxy-trans-stilbene
- 3,4',5-trihydroxystilbene
- (E)-5-(2-(4-hydroxyphenyl)ethenyl)-1,3-benzenediol
-
- Inchi: InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H
- Chiave InChI: LUKBXSAWLPMMSZ-UHFFFAOYSA-N
- Sorrisi: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Proprietà calcolate
- Massa esatta: 228.07866
- Massa monoisotopica: 228.078644241g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.1
- Superficie polare topologica: 60.7Ų
Proprietà sperimentali
- PSA: 60.69
1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethenyl]- Letteratura correlata
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
133294-37-8 (1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethenyl]-) Prodotti correlati
- 102-61-4(Pinosylvin)
- 106325-86-4(cis-Piceatannol)
- 61434-67-1(cis-Resveratrol)
- 6554-98-9(4-Styrylphenol)
- 22139-77-1(Pinosylvin)
- 501-36-0(Resveratrol)
- 10083-24-6(Piceatannol)
- 637776-83-1(5-[(E)-2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol)
- 1780418-47-4(Cyclohexanemethanesulfonyl chloride, 2-methyl-)
- 1814881-92-9((2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
